

### TBI-166: A Next-Generation Riminophenazine for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**TBI-166**, also known as pyrifazimine, is a novel, orally active riminophenazine analogue currently under clinical investigation for the treatment of tuberculosis (TB).[1][2] Developed as a successor to clofazimine (CFZ), **TBI-166** was identified through extensive medicinal chemistry efforts to retain the potent antimycobacterial activity of its parent compound while mitigating the significant skin discoloration that has limited the clinical use of clofazimine.[3][4] Preclinical and early-phase clinical studies have demonstrated that **TBI-166** exhibits more potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) than clofazimine.[4] Furthermore, in vivo studies have shown equivalent or superior efficacy in murine models of TB, with the crucial advantage of causing less skin pigmentation. [5][6] This guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and experimental methodologies related to **TBI-166**.

#### **Chemical Structure and Physicochemical Properties**

**TBI-166** is a synthetic organic compound belonging to the riminophenazine class of antibiotics. [1] It is structurally an analogue of clofazimine, optimized for an improved physicochemical and pharmacokinetic profile.[3]

Chemical Name: (E)-N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine Molecular Formula:  $C_{32}H_{30}F_3N_5O_3[7]$  Molecular Weight: 589.61 g/mol [1][7]



Below is a table summarizing the key physicochemical properties of **TBI-166**, with a comparison to its parent compound, clofazimine.

| Property                     | TBI-166 | Clofazimine (CFZ) | Reference(s) |
|------------------------------|---------|-------------------|--------------|
| Molecular Weight (<br>g/mol) | 589.61  | 473.4             | [1]          |
| LogP                         | 4.52    | 5.34              |              |
| Half-life (t½) in mice (h)   | 41.25   | 65.38             |              |
| Hydrogen Bond<br>Acceptors   | 8       | Not available     | [1]          |
| Hydrogen Bond<br>Donors      | 1       | Not available     | [1]          |
| Rotatable Bonds              | 8       | Not available     | [1]          |

Table 1: Physicochemical properties of TBI-166 and Clofazimine.

The structural modifications from clofazimine to **TBI-166** were designed to create a compound with a superior side-effect profile, particularly concerning skin discoloration, while maintaining or enhancing anti-TB efficacy.[3]





Click to download full resolution via product page

Figure 1: Development of TBI-166 from Clofazimine.

#### **Mechanism of Action**

The precise mechanism of action for **TBI-166** has not been fully elucidated, but it is believed to be similar to that of clofazimine, involving the disruption of the mycobacterial respiratory chain.

[5] The proposed mechanism involves the inhibition of key pathways in oxidative phosphorylation and ATP synthesis.[5] It is hypothesized that riminophenazines like **TBI-166** interfere with the proton motive force, which is essential for generating ATP in M. tuberculosis. This disruption of energy metabolism ultimately leads to bacterial cell death. The delayed onset of bactericidal activity observed in some studies suggests a mechanism that requires time to deplete the energy reserves of the bacteria.[5]





Click to download full resolution via product page

Figure 2: Hypothesized Mechanism of Action for TBI-166.

# Preclinical Efficacy In Vitro Activity

**TBI-166** has demonstrated potent in vitro activity against a range of M. tuberculosis isolates, including drug-sensitive and drug-resistant strains. Multiple studies have consistently shown its MIC values to be lower than those of clofazimine.



| Mtb Strain Type                               | TBI-166 MIC Range<br>(μg/mL) | Clofazimine MIC<br>Range (µg/mL) | Reference(s) |
|-----------------------------------------------|------------------------------|----------------------------------|--------------|
| H37Rv (replicating)                           | 0.063                        | 4-fold higher than TBI-<br>166   | [5]          |
| Drug-Sensitive<br>Clinical Isolates<br>(n=16) | <0.005 - 0.15                | 0.026 - 0.633                    | [5]          |
| Drug-Resistant<br>Clinical Isolates<br>(n=28) | 0.01 - 0.2                   | 0.075 - 0.844                    | [5]          |

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of TBI-166 against M. tuberculosis.

The frequency of spontaneous resistance to **TBI-166** was found to be  $2.3 \times 10^{-7}$  in wild-type M. tuberculosis strains.[5] In vitro checkerboard assays assessing pharmacological interactions with other anti-TB drugs (isoniazid, rifampin, bedaquiline, pretomanid, linezolid, and pyrazinamide) showed no antagonism or synergy, indicating an indifferent relationship.[8]

#### In Vivo Activity in Murine Models

The efficacy of **TBI-166** has been evaluated in various murine models of tuberculosis, primarily using BALB/c and C3HeB/FeJ mice. These studies have been crucial in establishing its bactericidal and sterilizing activity.



| Murine<br>Model                  | Treatment<br>Regimen                     | Duration | Log <sub>10</sub> CFU<br>Reduction<br>vs. Control | Key<br>Findings                                                            | Reference(s |
|----------------------------------|------------------------------------------|----------|---------------------------------------------------|----------------------------------------------------------------------------|-------------|
| BALB/c<br>(Acute<br>Infection)   | TBI-166 (10-<br>80 mg/kg)                | 20 days  | 2.2 - 4.2                                         | Dose-<br>dependent<br>activity<br>observed.                                |             |
| BALB/c<br>(Chronic<br>Infection) | TBI-166 (10-<br>80 mg/kg)                | 8 weeks  | 1.7 - 2.2 (at 4<br>weeks)                         | Significant bactericidal activity compared to untreated mice.              | [5]         |
| C3HeB/FeJ                        | TBI-166 +<br>BDQ + PZA                   | 4 weeks  | Lungs<br>culture-<br>negative                     | Superior to HRZ and TBI- 166+BDQ+LZ D regimens.                            | [9][10]     |
| BALB/c                           | TBI-166 +<br>BDQ + PZA                   | 8 weeks  | <13.33%<br>relapse                                | Stronger<br>sterilizing<br>activity<br>compared to<br>the BPaL<br>regimen. | [9][10]     |
| BALB/c                           | TBI-166 (20<br>mg/kg, QD<br>vs. TIW/BIW) | 12 weeks | ~1 log10<br>greater with<br>QD                    | Once-daily (QD) dosing is more efficacious than intermittent dosing.       | [11][12]    |

Table 3: Summary of In Vivo Efficacy of **TBI-166** in Murine Tuberculosis Models. (BDQ: Bedaquiline, PZA: Pyrazinamide, LZD: Linezolid, HRZ: Isoniazid+Rifampin+Pyrazinamide,



BPaL: Bedaquiline+Pretomanid+Linezolid, QD: Once daily, TIW: Thrice weekly, BIW: Twice weekly).

A significant finding from these in vivo studies is that despite higher tissue accumulation compared to clofazimine, **TBI-166** results in significantly less skin and adipose tissue discoloration.[5][6]

# Experimental Protocols In Vitro MIC Determination (Microplate Alamar Blue Assay - MABA)

The minimum inhibitory concentration (MIC) of **TBI-166** against M. tuberculosis is typically determined using the MABA method.

- Preparation: A two-fold serial dilution of **TBI-166** is prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.
- Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv or clinical isolates).
- Incubation: The microplates are incubated at 37°C for 5-7 days.
- Colorimetric Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The
  plates are re-incubated for 24 hours.
- Analysis: The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

#### In Vivo Efficacy in Murine Aerosol Infection Model

The protocol for evaluating the in vivo efficacy of **TBI-166** generally follows these steps, as described in multiple preclinical studies.[8][9]





Click to download full resolution via product page

Figure 3: Workflow for In Vivo Efficacy Testing of TBI-166.



- Animal Models: Specific pathogen-free female mice (e.g., BALB/c or C3HeB/FeJ, aged 6-8 weeks) are used.
- Infection: Mice are infected via the aerosol route with a mid-log phase culture of M. tuberculosis H37Rv to achieve a target implantation of 50-100 bacilli in the lungs.
- Treatment Initiation: Drug treatment is typically initiated 2-4 weeks post-infection. TBI-166
  and other drugs are administered by oral gavage, usually 5-6 days per week.
- Efficacy Assessment: At specified time points (e.g., after 4 and 8 weeks of treatment), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.
- Quantification: After 3-4 weeks of incubation at 37°C, colony-forming units (CFU) are counted, and the bacterial load (log<sub>10</sub> CFU) per organ is calculated.
- Relapse Studies: For sterilizing activity assessment, a subset of mice is held for a period (e.g., 3 months) after treatment completion, after which their organs are cultured to determine the proportion of mice with disease relapse.

#### Conclusion

**TBI-166** is a promising anti-tuberculosis drug candidate that has demonstrated significant advantages over its predecessor, clofazimine. Its potent in vitro and in vivo activity against drug-sensitive and drug-resistant M. tuberculosis, combined with a markedly improved safety profile regarding skin discoloration, positions it as a valuable component for future short, effective, and all-oral TB treatment regimens. Ongoing and future clinical trials will be critical in fully defining its role in the clinical management of tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. TBI-166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TBI-166 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocat.com [biocat.com]
- 8. Identifying Regimens Containing TBI-166, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activity of Clofazimine and TBI-166 against Mycobacterium tuberculosis in Different Administration Intervals in Mouse Tuberculosis Models PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [TBI-166: A Next-Generation Riminophenazine for Tuberculosis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854959#what-is-tbi-166-and-its-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com